molecular formula C9H7BrF2O2 B15200124 Methyl 4-bromo-2-(difluoromethyl)benzoate

Methyl 4-bromo-2-(difluoromethyl)benzoate

Cat. No.: B15200124
M. Wt: 265.05 g/mol
InChI Key: ASVXPCJGAHTRJE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(difluoromethyl)benzoate is an organic compound with the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methyl ester group attached to a benzene ring. It is commonly used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(difluoromethyl)benzoate typically involves the bromination of methyl 2-(difluoromethyl)benzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually performed at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(difluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . The pathways involved in its action include signal transduction, metabolic regulation, and cellular response mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which enhance its reactivity and specificity in chemical reactions. The difluoromethyl group imparts unique electronic properties, making it a valuable intermediate in the synthesis of fluorinated compounds .

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

methyl 4-bromo-2-(difluoromethyl)benzoate

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4,8H,1H3

InChI Key

ASVXPCJGAHTRJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)C(F)F

Origin of Product

United States

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